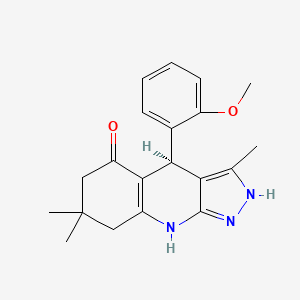
Pyrazolodihydropyridine derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolodihydropyridine derivative 1 is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolodihydropyridine derivative 1 typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione under acidic conditions to form the desired pyrazolodihydropyridine derivative . The reaction is usually carried out in glacial acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.
化学反応の分析
Types of Reactions: Pyrazolodihydropyridine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazolopyridine derivatives with various oxidation states.
Reduction: Dihydropyridine derivatives with reduced nitrogen atoms.
Substitution: Substituted pyrazolodihydropyridine derivatives with different functional groups.
科学的研究の応用
Pyrazolodihydropyridine derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
ピラゾロジヒドロピリジン誘導体 1 の作用機序には、特定の分子標的や経路との相互作用が関与しています。 例えば、抗がん研究では、この化合物は、チューブリンのコルヒチン部位に結合することで、微小管の重合を阻害することが示されています 。この阻害は、細胞周期を G2/M 期に停止させ、がん細胞のアポトーシスを誘導します。さらに、この化合物はさまざまな酵素や受容体と相互作用する能力があるため、創薬において汎用性の高い候補となっています。
類似の化合物:
ピラゾロ[3,4-b]ピリジン: これらの化合物は、類似の二環式構造を共有していますが、窒素原子の位置や環上の置換基が異なります.
ピラゾロ[1,5-a]ピリミジン: これらの誘導体は、ピラゾール環とピリミジン環が融合した環系を持っており、異なる化学的および生物学的特性を示します.
独自性: ピラゾロジヒドロピリジン誘導体 1 は、ピラゾール環とジヒドロピリジン環のユニークな組み合わせにより、独自の化学反応性と生物活性を発揮するため、際立っています。さまざまな化学変換を起こす能力と、生物活性化合物としての可能性は、さらなる研究開発のための価値あるターゲットとなっています。
類似化合物との比較
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents on the rings.
Pyrazolo[1,5-a]pyrimidines: These derivatives have a fused pyrazole and pyrimidine ring system, offering different chemical and biological properties.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring, exhibiting diverse biological activities.
Uniqueness: Pyrazolodihydropyridine derivative 1 stands out due to its unique combination of a pyrazole and dihydropyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable target for further research and development.
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(4R)-4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)/t17-/m0/s1 |
InChIキー |
KYFJPYWXCUCRPE-KRWDZBQOSA-N |
異性体SMILES |
CC1=C2[C@@H](C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
正規SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonic acid](/img/structure/B10835794.png)
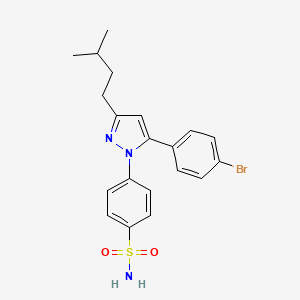

![Pyrazolo[1,5-a]pyrimidine derivative 13](/img/structure/B10835811.png)
![(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835817.png)
![Pyrazolo[1,5-a]pyrimidine derivative 4](/img/structure/B10835823.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)
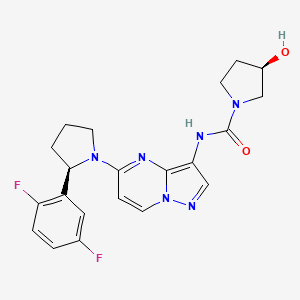
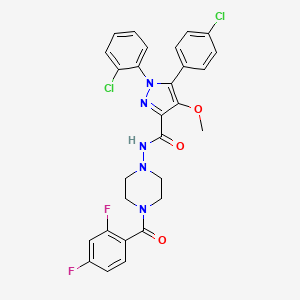
![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)
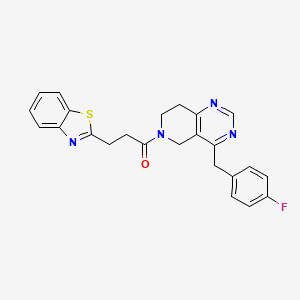
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
